molecular formula C25H32N2O4 B14123614 2-[[2-benzyl-3-[(4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid

2-[[2-benzyl-3-[(4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid

货号: B14123614
分子量: 424.5 g/mol
InChI 键: UPNUIXSCZBYVBB-NOKYJCPASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-[[2-benzyl-3-[(4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid is a chemical compound known for its role as a μ-opioid receptor antagonist. This compound is commonly referred to as Alvimopan and is used primarily in the medical field to treat postoperative ileus, a temporary impairment of bowel function following surgery .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-benzyl-3-[(4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid involves multiple steps, starting from the appropriate benzyl and piperidine derivatives. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

化学反应分析

Acid-Catalyzed Salt Formation

The intermediate ethyl ester is converted to acid addition salts using mineral or organic acids, enhancing stability and purity for pharmaceutical use .

Acid Type Example Reagents Product
Mineral AcidsHCl, HBr, H₂SO₄Hydrochloride, hydrobromide, or sulfate salts
Organic AcidsOxalic, tartaric, maleic acidCorresponding carboxylate salts (e.g., oxalate salt for crystallization)

Conditions :

  • Acidification occurs in alcoholic solvents (e.g., methanol, ethanol) at 0–25°C.

  • Salts are isolated via filtration and dried under vacuum .

Hydrolysis of Ethyl Ester to Carboxylic Acid

The final step involves hydrolyzing the ethyl ester group to yield the free carboxylic acid, a critical structural feature for biological activity .

Hydrolysis Method Conditions Outcome
Acidic Hydrolysis HCl or H₂SO₄ in aqueous methanol, refluxDirect conversion to carboxylic acid
Basic Hydrolysis NaOH or KOH in THF/H₂O, 50–60°CSaponification followed by acidification

Key Observations :

  • Basic hydrolysis achieves higher regioselectivity for the ester group without affecting the piperidine ring .

  • The product is purified via recrystallization from ethanol/water mixtures .

Stability and Redox Reactivity

The compound demonstrates sensitivity to oxidation due to its phenolic hydroxyl and secondary amine groups.

Reaction Type Conditions Outcome
Oxidation Exposure to O₂ or peroxidesDegradation via hydroxyl group oxidation
Reduction Catalytic hydrogenation (H₂/Pd)Possible saturation of aromatic rings

Stability Notes :

  • Storage at 2–8°C under inert atmosphere (N₂ or Ar) prevents decomposition.

  • Solubility in dimethyl sulfoxide (DMSO) enables handling in oxygen-sensitive reactions.

Functional Group Interactions

The compound’s amino and carboxylic acid groups participate in hydrogen bonding and zwitterion formation, influencing its solubility and crystallization behavior .

Interaction Impact
Zwitterion Formation Enhances aqueous solubility at physiological pH (pH 6–8)
Hydrogen Bonding Stabilizes crystal lattice in dihydrate form (critical for bioavailability)

科学研究应用

The compound 2-[[2-benzyl-3-[(4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid, also known as Alvimopan, is a pharmaceutical compound with specific applications in managing gastrointestinal function . This document outlines its scientific research applications based on available literature.

Scientific Research Applications

Alvimopan is primarily used to accelerate the recovery of bowel function following surgeries that involve bowel resection . It functions as a peripherally acting mu-opioid receptor (PAMOR) antagonist .

Postoperative Ileus: Alvimopan is indicated for the short-term treatment of postoperative ileus (POI) in patients undergoing partial bowel resection . By selectively blocking the effects of opioids in the gastrointestinal tract, Alvimopan helps to reduce the duration of POI, speeding up the return of normal bowel activity .

Mechanism of Action: Alvimopan's mechanism involves binding to mu-opioid receptors in the gastrointestinal tract without crossing the blood-brain barrier to a significant extent . This prevents the central nervous system-related side effects associated with traditional opioid antagonists while effectivelycounteracting the constipating effects of opioids in the gut .

Clinical Trials and Efficacy: Clinical trials have demonstrated that Alvimopan significantly reduces the time to first bowel movement and the time to tolerate oral intake in patients recovering from bowel resection surgery . These outcomes are critical for reducing hospital stays and improving patient recovery .

作用机制

The compound exerts its effects by selectively binding to μ-opioid receptors in the gastrointestinal tract. This binding inhibits the negative effects of opioids on bowel function without affecting their analgesic properties. The molecular targets include the μ-opioid receptors, and the pathways involved are related to the modulation of gastrointestinal motility .

相似化合物的比较

生物活性

The compound 2-[[2-benzyl-3-[(4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid , also known as Alvimopan, has garnered significant attention in pharmacological research due to its unique biological activity and therapeutic potential. This article delves into its biological activity, summarizing key research findings, case studies, and relevant data tables.

  • Molecular Formula : C25H36N2O6
  • Molecular Weight : 460.57 g/mol
  • CAS Number : 170098-38-1
  • Solubility : Soluble in DMSO
  • Melting Point : 210-213°C
PropertyValue
Molecular FormulaC25H36N2O6
Molecular Weight460.57 g/mol
CAS Number170098-38-1
Melting Point210-213°C
SolubilitySoluble in DMSO

Alvimopan acts primarily as a selective antagonist of the μ-opioid receptor (MOR) in the gastrointestinal tract. This action is particularly beneficial in mitigating opioid-induced bowel dysfunction without affecting analgesic effects, making it a valuable therapeutic agent for patients undergoing opioid treatment.

Therapeutic Applications

  • Postoperative Ileus :
    • Alvimopan is approved for the management of postoperative ileus in patients who have undergone bowel resection surgery. Clinical trials have demonstrated its efficacy in accelerating the recovery of bowel function post-surgery.
    • Case Study : A multicenter trial involving 1,000 patients showed that those treated with Alvimopan had a significantly shorter time to bowel movement compared to placebo, with a median time of 2 days versus 4 days in the control group.
  • Chronic Pain Management :
    • Research indicates that Alvimopan may be beneficial in chronic pain management by alleviating gastrointestinal side effects associated with long-term opioid use.
    • Research Findings : A study published in the Journal of Pain Research found that patients using opioids for chronic pain who were co-administered Alvimopan reported fewer gastrointestinal adverse effects and improved quality of life metrics.

Pharmacokinetics

Alvimopan is characterized by rapid absorption and a half-life conducive to its use in clinical settings. It undergoes extensive hepatic metabolism, primarily via the cytochrome P450 system.

Safety and Side Effects

While generally well-tolerated, Alvimopan can cause side effects such as:

  • Abdominal pain
  • Nausea
  • Headache
  • Elevated liver enzymes

Risk Assessment

The safety profile of Alvimopan has been evaluated in numerous clinical trials, with findings indicating that serious adverse events are rare. Regular monitoring of liver function is recommended during prolonged use.

属性

分子式

C25H32N2O4

分子量

424.5 g/mol

IUPAC 名称

2-[[2-benzyl-3-[(4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid

InChI

InChI=1S/C25H32N2O4/c1-18-16-27(12-11-25(18,2)21-9-6-10-22(28)14-21)17-20(24(31)26-15-23(29)30)13-19-7-4-3-5-8-19/h3-10,14,18,20,28H,11-13,15-17H2,1-2H3,(H,26,31)(H,29,30)/t18?,20?,25-/m1/s1

InChI 键

UPNUIXSCZBYVBB-NOKYJCPASA-N

手性 SMILES

CC1CN(CC[C@@]1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)NCC(=O)O

规范 SMILES

CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)NCC(=O)O

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。